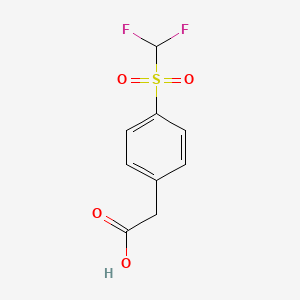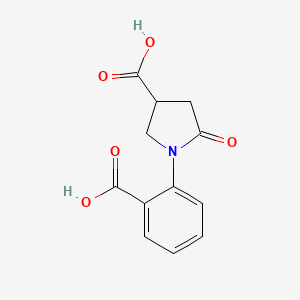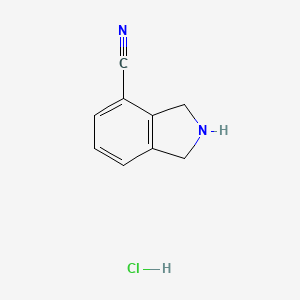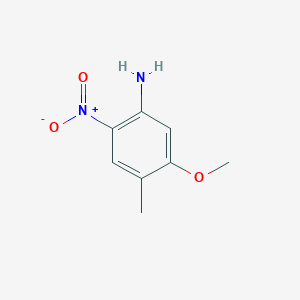
2-(4-Difluoromethanesulfonylphenyl)acetic acid
説明
2-(4-Difluoromethanesulfonylphenyl)acetic acid, or DFMA, is a compound of interest to many scientific disciplines, due to its unique properties and applications. DFMA is a carboxylic acid that is used in various synthetic processes, and has been studied for its potential in a variety of scientific research applications.
科学的研究の応用
Synthesis of Chrysene Derivatives : The compound has been used in the synthesis of chrysene derivatives. A study by Guo, Zhou, Zhang, and Hua (2015) demonstrated the use of a related compound in a Brønsted Acid-Promoted one-pot synthesis process, forming chrysene derivatives via an isochromenylium intermediate (Guo, Zhou, Zhang, & Hua, 2015).
Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) replaced a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors, a chemotype similar to 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This was part of their research on compounds with potential applications in addressing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Environmental Protection Applications : Mehralipour and Kermani (2021) used a related compound in a process for the degradation and mineralization of herbicides, demonstrating its potential in environmental protection applications (Mehralipour & Kermani, 2021).
Polyimide Synthesis : Saito, Tanaka, Hirai, Nanasawa, Miyatake, and Watanabe (2011) synthesized a novel sulfonated polyimide copolymer using a derivative of 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This research has implications in the development of advanced materials with specific electrical and thermal properties (Saito et al., 2011).
Ketone Synthesis : Keumi, Yoshimura, Shimada, and Kitajima (1988) utilized a related compound for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in organic synthesis (Keumi et al., 1988).
Radioactive Synthesis : Dischino, Banville, and Rémillard (2003) reported the use of a related compound in the radioactive synthesis of specific carbon-14 labeled compounds, highlighting its role in radiopharmaceutical applications (Dischino, Banville, & Rémillard, 2003).
特性
IUPAC Name |
2-[4-(difluoromethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGAFJAGLMQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Difluoromethanesulfonylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)


![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
